molecular formula C9H9BrFN B1373945 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1341214-45-6

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1373945
CAS No.: 1341214-45-6
M. Wt: 230.08 g/mol
InChI Key: VVZOZQVEJFKOPE-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉BrFN, MW 230.08) is a halogenated tetrahydroisoquinoline derivative with bromine and fluorine substituents at positions 8 and 5, respectively. Its structure includes a partially saturated isoquinoline core, making it a versatile intermediate in medicinal chemistry. Key properties include:

  • Molecular Formula: C₉H₉BrFN
  • CAS No.: 1341214-45-6
  • Safety Data: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
  • Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 142.8 Ų, indicating moderate molecular compactness .

Properties

IUPAC Name

8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOZQVEJFKOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341214-45-6
Record name 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .

Scientific Research Applications

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to involve interactions with cellular signaling pathways and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Halogenation Effects

Table 1: Comparison of Halogenated Tetrahydroisoquinolines
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
8-Bromo-5-fluoro-THIQ (Target) 8-Br, 5-F C₉H₉BrFN 230.08 CNS drug precursor ; Moderate CCS
6-Bromo-5-chloro-8-fluoro-3-methyl-THIQ 6-Br, 5-Cl, 8-F, 3-CH₃ C₁₀H₁₀BrClFN 278.55 Higher steric bulk due to methyl group
5-Bromo-6,7-difluoro-THIQ 5-Br, 6-F, 7-F C₉H₈BrF₂N 248.07 Enhanced electronegativity from di-F
8-Bromo-5-chloro-THIQ 8-Br, 5-Cl C₉H₉BrClN 246.53 Chlorine increases lipophilicity
8-Bromo-6-methoxy-THIQ 8-Br, 6-OCH₃ C₁₀H₁₂BrNO 242.11 Methoxy improves solubility
Key Observations:
  • Halogen Effects : Bromine at position 8 enhances electrophilic reactivity, while fluorine at position 5 stabilizes the aromatic system via electron-withdrawing effects . Chlorine substitution (e.g., 8-Bromo-5-chloro-THIQ) increases lipophilicity but may reduce metabolic stability .
  • Methoxy groups (e.g., 8-Bromo-6-methoxy-THIQ) enhance aqueous solubility, critical for bioavailability .

Biological Activity

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The presence of bromine and fluorine atoms in the structure enhances its reactivity and biological activity. The molecular formula is C10_{10}H9_{9}BrF, and its unique structural features allow it to interact with various biological targets.

This compound exerts its effects through several mechanisms:

  • Enzyme Interaction : It can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, affecting neuronal signaling.
  • Cell Signaling Pathways : It has been shown to influence pathways related to apoptosis and inflammation, which are crucial in cancer progression and neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. It has been tested against various cancer cell lines with promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Neuroprotective Effects

The compound shows potential as a neuroprotective agent:

  • Calcium Channel Blockade : Similar compounds have been noted for their ability to block calcium channels, which can protect neurons from excitotoxicity.
  • Dopaminergic Activity : Its structural analogs have been studied for their effects on dopamine levels, suggesting a role in treating Parkinson's disease.

Research Findings

StudyBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 cells with IC50_{50} values of 12 µM.
NeuroprotectionExhibited protective effects against glutamate-induced toxicity in neuronal cultures.
Enzyme InhibitionInhibited phenylethanolamine N-methyltransferase (PNMT), reducing catecholamine synthesis.

Case Studies

  • Anticancer Efficacy : In a study involving various human cancer cell lines, this compound showed a dose-dependent reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Neuroprotective Potential : In an animal model of neurodegeneration induced by toxins, administration of the compound resulted in improved motor function and reduced neuronal loss in the hippocampus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

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